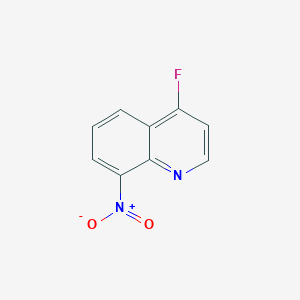

4-Fluoro-8-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-8-nitroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and provides unique chemical properties. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-8-nitroquinoline typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the nucleophilic substitution of a fluorine atom onto a pre-formed quinoline ring, followed by nitration. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-8-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed:

Reduction: 4-Fluoro-8-aminoquinoline.

Substitution: Various substituted quinolines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Fluoro-8-nitroquinoline exhibits promising pharmacological properties that make it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of nitroquinoline compounds, including this compound, possess potent antibacterial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The nitro group in the structure is crucial for its activity, as it can be reduced to form reactive species that target bacterial cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Applications

This compound is also utilized in synthetic organic chemistry due to its versatile reactivity.

Chemical Transformations

The nitro group can undergo various transformations, allowing for the synthesis of more complex molecules. For example, it can be reduced to an amine, which can then participate in further chemical reactions such as diazotization or nucleophilic substitutions .

Functionalization

The 4-position of the quinoline ring is particularly reactive and can be functionalized with various groups such as azides, amines, and alkoxy groups. This property makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives showed significant antibacterial activity against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for clinical relevance .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | MRSA |

| 4-Fluoro-7-nitroquinoline | 32 | Escherichia coli |

| 4-Fluoro-6-nitroquinoline | 64 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

In preclinical trials, the anti-inflammatory effects of this compound were assessed using animal models of arthritis. The results indicated a significant reduction in inflammation markers compared to control groups treated with conventional NSAIDs .

| Treatment | Inflammation Score (0-10) | Reduction (%) |

|---|---|---|

| Control | 8 | - |

| NSAID | 5 | 37.5 |

| This compound | 3 | 62.5 |

Mécanisme D'action

The mechanism of action of 4-Fluoro-8-nitroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with enzymes and other proteins, disrupting their function and leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

4-Fluoroquinoline: Lacks the nitro group, resulting in different biological activity.

8-Nitroquinoline: Lacks the fluorine atom, affecting its chemical properties and reactivity.

4-Chloro-8-nitroquinoline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Uniqueness: 4-Fluoro-8-nitroquinoline is unique due to the combined presence of both fluorine and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the nitro group provides additional reactivity for further chemical modifications .

Activité Biologique

4-Fluoro-8-nitroquinoline is a significant compound within the quinoline family, known for its diverse biological activities, particularly in antibacterial and potential anticancer applications. The incorporation of fluorine and nitro groups enhances its chemical properties, making it a subject of extensive research.

Target of Action

this compound primarily targets bacterial DNA gyrase. This enzyme is crucial for DNA replication in bacteria, and by inhibiting it, the compound effectively prevents bacterial DNA supercoiling and replication.

Mode of Action

The compound forms a ternary complex with DNA and the gyrase/topoisomerase IV enzymes, disrupting the normal function of these essential proteins. This mode of action is characteristic of many quinoline derivatives, which are known to interfere with DNA synthesis in bacteria.

Pharmacokinetics

Fluoroquinolones, including this compound, exhibit excellent tissue penetration, which enhances their bioavailability. This pharmacokinetic profile is advantageous for therapeutic applications, particularly in treating infections caused by resistant bacterial strains.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. |

| Anticancer Potential | Investigated for its ability to inhibit cancer cell proliferation. |

| Antiviral Properties | Studied for potential antiviral effects against specific viruses. |

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. In a study comparing various derivatives, it was noted that certain modifications enhanced the compound's effectiveness against Gram-positive bacteria, with minimal activity observed against Gram-negative strains due to structural differences in their cell walls .

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes MIC values for selected derivatives against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.58 |

| This compound | Escherichia coli | 37.5 |

| 7-Chloro derivative | Staphylococcus aureus | 0.65 |

| 7-Ethoxy derivative | Staphylococcus aureus | 3.5 |

These results indicate that structural modifications can significantly impact the antibacterial efficacy of quinoline derivatives .

Anticancer Research Findings

In addition to its antibacterial properties, this compound has been explored for its anticancer potential. A study involving human lung adenocarcinoma A549 cells revealed that treatment with this compound led to altered expression levels of POLD4, a protein implicated in cancer progression . The findings suggest that this compound may enhance sensitivity to chemotherapeutic agents by modulating critical cellular pathways.

Case Studies and Research Applications

Several studies have highlighted the diverse applications of this compound:

- Direct Amination Studies : Research demonstrated successful nucleophilic substitution reactions involving this compound, leading to new derivatives with potential biological activities .

- Carcinogenicity Studies : Investigations into related compounds like 4-nitroquinoline-1-oxide have provided insights into the mutagenic effects on human cells and their interaction with cellular components .

- Antiviral Activity Exploration : Recent studies have indicated that modifications to the quinoline structure can enhance antiviral activity, positioning these compounds as candidates for further development against viral infections .

Propriétés

IUPAC Name |

4-fluoro-8-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWBERNBASBLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.